Home > Products > Screening Compounds P140514 > 2-(benzoylamino)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide
2-(benzoylamino)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide -

2-(benzoylamino)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide

Catalog Number: EVT-4159616
CAS Number:
Molecular Formula: C24H24N2O4
Molecular Weight: 404.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(cyclohex-1-enyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-α-(methylsulfinyl)acetamide (8)

    Compound Description: This compound serves as a precursor in the synthesis of erythrinane derivatives. Upon treatment with toluene-p-sulfonic acid, it undergoes a double cyclization reaction. []

N-(2-(3,4-Dimethoxyphenyl)ethyl)-N'-(2-phenylethyl)-1,6-hexanediamide

    Compound Description: This compound was synthesized through a new, multi-step process involving chlorination, condensation, and hydrolysis reactions. The reported advantages of this synthetic method include simple operation, ease of separation and purification, and a high yield (75.2%), making it suitable for large-scale production. []

    Relevance: This compound shares the N-[2-(3,4-dimethoxyphenyl)ethyl] moiety with the target compound, 2-(benzoylamino)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide. The presence of a hexanediamide group instead of the two benzamide moieties in the target compound suggests potential modifications to the target compound's structure, possibly influencing its pharmacological properties. []

N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide

    Compound Description: This compound is an intermediate in the synthesis of isoquinoline fluorine analogues. It exists as a racemic mixture of enantiomers. In its crystal structure, intermolecular N—H⋯O hydrogen bonds between neighboring molecules form chains along the a-axis direction. []

2-(3,4-Dimethoxy-2-nitrophenyl)-N-[2-(3,4-dimethoxyphenyl) ethyl]-N-[(S)-1-phenyl-ethyl] acetamide (3)

    Compound Description: This compound served as a starting material in a Bischler-Napieralski cyclization reaction. The reaction proceeded with an unexpected dealkylation, which sparked a discussion on the electronic effects of substituents on the C ring of the molecule. []

l-(5-(3,4-Dimethoxyphenyl)-Pyrazol-3-Yl-Oxypropyl)-3-[n-methyl-n-[2-(3,4-dimethoxyphenyl)ethyl]amino] Propane Hydrochloride (KC11346)

    Compound Description: This compound (KC11346), along with its two metabolites (KC12795 and KC12816), were the subject of a study focusing on their determination in dog plasma using a high-performance liquid chromatography (HPLC) method with fluorescence detection. This method offered a simple, specific, and sensitive way to quantify these compounds in biological samples. []

    Relevance: This compound features two 3,4-dimethoxyphenyl groups, one attached to a pyrazole ring and the other to an ethyl chain linked to a tertiary amine. This structure shares the N-[2-(3,4-dimethoxyphenyl)ethyl] moiety with 2-(benzoylamino)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide, indicating a potential class of related compounds containing this specific structural motif. This commonality suggests that these compounds might share similar pharmacokinetic properties or even possess comparable biological activities. []

Aryl-Heteroaryl-{N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-Methyl-3-Aminopropoxy}Methane Derivatives

    Compound Description: This group of compounds represents a novel class of heterocyclic compounds. The general structure includes a [N-(2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-aminopropoxy]methane moiety linked to various aryl and heteroaryl groups. [, ]

    Relevance: These derivatives share the N-[2-(3,4-dimethoxyphenyl)ethyl] fragment with 2-(benzoylamino)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide. The diverse aryl and heteroaryl substituents connected via a methane linker suggest opportunities for exploring a broader range of structural modifications around the core motif of 2-(benzoylamino)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide. [, ]

N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-methylbenzenesulfonamide

    Compound Description: In the crystal structure of this compound, the phenyl and dimethoxyphenyl rings are nearly perpendicular, forming a dihedral angle of 82.57(5)°. Intermolecular C—H⋯O interactions and C—H ⋯π interactions contribute to the stability of the crystal structure. []

    Relevance: Sharing the N-[2-(3,4-dimethoxyphenyl)ethyl] core with 2-(benzoylamino)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide, this compound replaces the benzamide groups with a methylsulfonamide moiety. This modification highlights the possibility of substituting the benzamide groups in the target compound with other functional groups, potentially altering its physicochemical and biological properties. []

N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-methylnaphthalene-1-sulfonamide

    Compound Description: This compound's crystal structure reveals a dihedral angle of 7.66(3)° between the naphthalene and benzene rings. Its structure is stabilized by weak intramolecular C—H⋯O hydrogen bonds. Additionally, C—H⋯O, C—H⋯π, and π–π interactions (centroid-centroid distance = 3.710(2) Å) contribute to the stability of the crystal structure. []

    Relevance: Similar to 2-(benzoylamino)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide, this compound incorporates the N-[2-(3,4-dimethoxyphenyl)ethyl] unit. Replacing the benzamide groups with a methylnaphthalene-1-sulfonamide moiety suggests the feasibility of introducing larger aromatic systems into the target compound, potentially impacting its interactions with biological targets. []

N-[2-(3,4-Dimethoxyphenyl)ethyl]-N,4-dimethylbenzenesulfonamide

    Compound Description: The crystal structure of this compound features a dihedral angle of 29.14(7)° between its two aromatic rings. The sulfur atom adopts a distorted tetrahedral geometry (bond angles ranging from 106.15(9)° to 119.54(10)°). Weak C—H⋯O and π–π interactions contribute to the stability of the crystal structure. []

N‐[2‐(3,4‐Dimethoxy­phenyl)­ethyl]‐3‐phenyl­acryl­amide (Cinnamoyl Dimethyl­dop­amine)

    Compound Description: This compound is highlighted for its photostability in solid-state, attributed to the long distance (5.483(4) Å) between the centers of the C=C double bonds in neighboring cinnamoyl moieties and their crisscrossed arrangement with a torsion angle of 83.8(2)°. []

    Relevance: This compound shares the N-[2-(3,4-dimethoxyphenyl)ethyl] fragment with the target compound, 2-(benzoylamino)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide. Replacing the benzamide groups with a cinnamoyl group introduces a conjugated system, which could impact the compound's UV-Vis absorption properties and potentially influence its photochemical behavior. []

4-Bromo-3-{N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylsulfamoyl}-5-methylbenzoic Acid Monohydrate

    Compound Description: This compound's crystal structure reveals a dihedral angle of 3.1(1)° between its two benzene rings, indicating a nearly planar arrangement. The benzene rings stack over each other with a centroid-centroid distance of 3.769(2) Å, suggesting weak π–π interactions. Molecules are linked by O—H⋯O and O—H⋯(O,O) hydrogen bonds, forming a two-dimensional network parallel to the (001) plane. []

(±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide

    Compound Description: This novel bio-functional hybrid compound was synthesized via a one-step reaction between 1,2-bis(3,4-dimethoxyphenyl)ethan-1-amine and (±)-flurbiprofen. Its structure was characterized using various spectroscopic methods, including ¹H NMR, ¹³C NMR, UV, and mass spectrometry. []

    Relevance: This compound, while not directly containing the benzamide group, features the 3,4-dimethoxyphenyl moiety present in 2-(benzoylamino)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide. The presence of a fluorinated biphenyl group and a propanamide moiety attached to a 1,2-bis(3,4-dimethoxyphenyl)ethyl group suggests alternative ways to build upon the core structural elements found in the target compound. Such modifications could be explored for tuning the compound's physicochemical and pharmacological properties. []

(3aS, 7aS)‐2‐[2‐(3,4‐Dimethoxyphenyl)‐Ethyl]‐1,3‐Dioxo‐Octahydro‐Isoindole‐3a‐Carboxylic Acid Methyl Ester

    Compound Description: This compound was synthesized using a chiral lithium amide base-mediated desymmetrization of a ring-fused imide. The reaction demonstrated a high degree of enantioselectivity. []

    Relevance: This compound shares the [2-(3,4-dimethoxyphenyl)ethyl] group with 2-(benzoylamino)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide. The presence of a ring-fused imide with a carboxylic acid methyl ester suggests a different structural framework that could be explored while retaining the core structural motif of the target compound. Such variations may lead to different pharmacological profiles. []

α-[1-[3-[N-[1-[2-(3,4-Dimethoxyphenyl)ethyl]]-N-methylamino]cyclohexyl]]-α-isopropyl-3,4-dimethoxybenzene-acetonitrile (Verapamil Analogues)

    Compound Description: These compounds are four isomeric racemates designed as verapamil analogues with restricted molecular flexibility. This design aimed to elucidate the active conformation(s) of verapamil. The study involved synthesizing, characterizing, and evaluating the pharmacological activities of these analogues, focusing on their negative inotropic, chronotropic, and vasodilatory effects. Additionally, binding studies were conducted using (-)-[N-methyl-3H]desmethoxyverapamil (D888) as a reference ligand. The results suggested that different conformations of verapamil might be responsible for its cardiac depressant and vasorelaxant activities. []

Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (EDMT)

    Compound Description: This compound's structure, molecular properties, and spectral characteristics were investigated using both theoretical (DFT) and experimental (UV-Vis, FT-IR, NMR, and mass spectrometry) methods. The study aimed to gain a comprehensive understanding of its properties. []

    Relevance: This compound contains a 3,4-dimethoxyphenyl group directly attached to a tetrahydropyrimidine ring system, unlike 2-(benzoylamino)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide, where it's connected to an ethyl chain. This difference highlights the potential for directly connecting the 3,4-dimethoxyphenyl group to various heterocyclic scaffolds, which could offer diverse pharmacological profiles. []

2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide

    Compound Description: This compound was synthesized through a one-pot reductive cyclization of N-(4-methoxyphenyl)-3-nitro-4-(propylamino)benzamide with 3,4-dimethoxybenzaldehyde, using sodium dithionite as the reducing and cyclizing agent in DMSO. Its structure was confirmed through spectroscopic techniques such as IR, ¹H NMR, ¹³C NMR, and LC-MS. []

3-[[[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl]methyl]-amino-N-methylbenzamide (DQ-2511)

    Compound Description: This compound exhibits potent antiulcer properties in various experimental models of gastric and duodenal ulcers in rats. Its mechanism of action involves reducing gastric acid secretion, promoting gastric mucosal blood flow, and accelerating the healing of chronic ulcers. [, , , , ]

    Relevance: This compound shares a significant structural similarity with 2-(benzoylamino)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide, with both containing the key N-[2-(3,4-dimethoxyphenyl)ethyl] moiety. The difference lies in the presence of a carbamoylmethyl group attached to the nitrogen atom and a methyl group on the benzamide ring in DQ-2511. This close structural relationship suggests that modifications to the benzamide portion of the target compound could lead to compounds with potent antiulcer activity. [, , , , ]

(E)-N-(2-oxo-1-(4-oxo-3,4-dihydrophthalazin-1-yl)-2-(2-((4-oxo-4H-chromen-3-yl)methylene)hydrazinyl)ethyl)benzamide

    Compound Description: This compound is identified as a potential therapeutic agent for neurodegenerative diseases. It displays the ability to inhibit Aβ aggregation, a key pathological hallmark of Alzheimer's disease. This compound was discovered through a screening method involving a GCP II (Glutamate Carboxypeptidase II)-expressing cell line. []

    Relevance: Although this compound doesn't share a direct structural resemblance to 2-(benzoylamino)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide, it showcases a benzamide group connected to a complex heterocyclic system. This connection suggests that exploring variations in the heterocyclic framework surrounding the benzamide moiety in the target compound could potentially lead to derivatives with therapeutic potential for neurodegenerative diseases. []

2-Chloro-N-(2-chlorobenzoyl)-N-(2-ethyl-4-oxo-3,4-dihydroquinazolin-3-yl)benzamide

    Compound Description: In the crystal structure of this compound, the quinazolinone ring system is almost planar. The imide unit is nearly perpendicular to the quinazolinone ring, while the two chlorobenzene rings are oriented with a dihedral angle of 40.50(7)°. Weak C—H⋯O interactions connect molecules in the crystal lattice. []

    Relevance: Although not directly analogous to 2-(benzoylamino)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide, this compound features a benzamide moiety connected to a chlorinated benzene ring and a quinazolinone ring system. This structure suggests a potential avenue for introducing heterocyclic ring systems, such as quinazolinone, into the target compound's structure, possibly leading to compounds with different biological activities. []

N,N’-(2,2-dihydroxyethane-1,1-diyl)dibenzamide

    Compound Description: This geminal diol is a product of the acid-catalyzed condensation between benzamide and glyoxal, a reaction extensively studied to explore the formation of hexaazaisowurtzitane derivatives (precursors to the high-energy compound CL-20). []

    Relevance: While structurally distinct from 2-(benzoylamino)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide, this compound provides insight into the reactivity of benzamide with glyoxal under acidic conditions. This information could be valuable for exploring alternative synthetic routes or modifying the target compound, potentially leading to novel derivatives or unexpected reaction outcomes. []

1,2-Bis(benzoylamino)-1,2-ethanediol

    Compound Description: Two isomers of this compound were successfully isolated and identified as products of the acid-catalyzed condensation reaction between benzamide and glyoxal. This reaction is crucial for understanding the synthesis of hexaazaisowurtzitane derivatives, which are precursors to the high-energy compound CL-20. []

    Relevance: Though structurally dissimilar to 2-(benzoylamino)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide, the presence of two benzamide moieties in this compound offers insights into the potential reactivity of the benzamide group in various chemical environments. This knowledge might be beneficial for designing synthetic strategies or predicting potential byproducts during the synthesis or modification of the target compound. []

N,N’-(1-oxoethane-1,2-diyl)dibenzamide and 2-oxo-2-[(phenylcarbonyl)amino]ethyl benzoate

    Compound Description: These compounds are believed to be formed through a 1,2-hydride shift during the acid-catalyzed condensation reaction of benzamide with glyoxal. Their formation provides insights into the complexity of this reaction and highlights the potential for unexpected rearrangements. This information is crucial for optimizing the synthesis of hexaazaisowurtzitane derivatives, which are precursors to CL-20. []

    Relevance: Although structurally different from 2-(benzoylamino)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide, the formation of these compounds through rearrangements involving the benzamide group offers valuable insight. This knowledge might be relevant in understanding potential side reactions or unexpected products during the synthesis or modification of the target compound, especially under acidic conditions or in the presence of similar reagents. []

N-polysubstituted 1,4-dioxane-2,3,5,6-tetramine

    Compound Description: This novel compound, synthesized for the first time during the study of benzamide-glyoxal condensation, features a 1,4-dioxane ring with four nitrogen substituents. Its unique structure makes it a potential scaffold for developing new explosive materials. []

    Relevance: While structurally unrelated to 2-(benzoylamino)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide, the discovery of this compound highlights the potential for unexpected products arising from the reaction of benzamide under specific conditions. This finding emphasizes the importance of carefully controlling reaction parameters during the synthesis or modification of the target compound to avoid undesirable byproducts. []

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2,4-dinitroaniline

    Compound Description: This compound is a precursor to sustained nitric oxide (NO)-releasing materials. Its crystal structure is characterized by intramolecular N-H...O hydrogen bonds, an anti conformation about the phenylethyl-to-aniline C-N bond, and the absence of π-π interactions between the arene rings. []

    Relevance: This compound, while structurally different from 2-(benzoylamino)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide, highlights the potential of incorporating the [2-(3,4-dimethoxyphenyl)ethyl] fragment into molecules designed for controlled NO release. The presence of nitro groups suggests a strategy for modulating NO release kinetics, which could be explored in the context of the target compound to investigate potential NO-donating properties. []

N-(4-Methylsulfonyl-2-nitrophenyl)-L-phenylalanine

    Compound Description: This chiral compound, a precursor for sustained NO release, features an intramolecular N-H...O hydrogen bond and a dihedral angle of approximately 60° between its arene rings. Unlike its analogue N-[2-(3,4-Dimethoxyphenyl)ethyl]-2,4-dinitroaniline, it forms dimers through classic O-H...O hydrogen bonds between the carboxylic acid and a sulfone oxygen atom. []

    Relevance: While structurally distinct from 2-(benzoylamino)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide, this compound provides insights into designing molecules for controlled NO release. The presence of a nitro group and the role of specific intermolecular interactions in modulating NO release kinetics offer valuable information that could be relevant for exploring potential NO-donating properties in derivatives of the target compound. []

N-(3,4-dimethoxyphenyl)methyl-1-phenyl-2-(phenylsulfinyl)ethylformamide (6a) and N-2-(3,4-dimethoxyphenyl)ethyl-1-phenyl-2-(phenylsulfinyl)ethylformamide (6b)

    Compound Description: These compounds serve as crucial intermediates in the synthesis of 6,7-dimethoxy-3-phenyl-1,2,3,4-tetrahydroisoquinoline and 7,8-dimethoxy-2-phenyl-1,2,4,5-tetrahydro-3H-3-benzazepine, respectively. These syntheses leverage a Pummerer reaction, which benefits from the addition of boron trifluoride diethyl etherate to enhance cyclization yields. [, ]

    Relevance: While not directly analogous in structure to 2-(benzoylamino)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide, these compounds highlight the utility of the 3,4-dimethoxyphenyl moiety in synthetic strategies for constructing diverse heterocyclic systems. The successful cyclization reactions using a Pummerer approach suggest potential synthetic routes for modifying the target compound and accessing new structural scaffolds. [, ]

25D-NBOMe (2-(2,5-dimethoxy-4-methylphenyl)-N-(2-methoxybenzyl)ethanamine), 25E-NBOMe (2-(4-ethyl-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine) and 25G-NBOMe (2-(2,5-dimethoxy-3,4-dimethylphenyl)-N-(2-methoxybenzyl)ethanamine)

    Compound Description: These three compounds represent new hallucinogenic substances identified as N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs. These compounds were thoroughly characterized using various analytical techniques, including GC-MS, LC-QTOF-MS, FTIR, and NMR. []

    Relevance: These compounds share a structural similarity with 2-(benzoylamino)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide in that they all contain a dimethoxyphenyl moiety linked to an ethylamine chain. Although the substitution patterns on the phenyl ring and the presence of a 2-methoxybenzyl group differentiate these compounds from the target compound, their identification underscores the diverse pharmacological activities associated with this core structural motif. This finding suggests that exploring modifications to the benzamide portion and the substituents on the phenyl ring in the target compound could lead to compounds with potentially unique biological profiles. []

5-[3-(2,5-Dimethoxy-4-methylsulfonylamino-benzyl)-ureido]-N-(3,4-dimethoxyphenyl)-2-ethoxybenzamide

    Compound Description: This novel compound, with the chemical name 5-[3-(2,5-dimethoxy-4-methylsulfonylamino-benzyl)-ureido]-N-(3,4-dimethoxyphenyl)-2-ethoxylbenzamide, exhibits promising drug-like properties and is a potential candidate for developing new type-II diabetes drugs. []

    Relevance: This compound and 2-(benzoylamino)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide share the core 3,4-dimethoxyphenyl structure. The presence of a benzamide group and a variety of other substituents in the compound suggest a potential route for modifying the target compound to explore its potential antidiabetic properties. []

n-Butyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4 tetrahydropyrimidine-5-carboxylate (n-butyl THPM)

    Compound Description: This compound, synthesized using a Biginelli condensation followed by a water/oil microemulsion technique, resulted in stable nanoparticles with sizes ranging from 15 nm to 65 nm. The study highlighted the compound's potential for pharmaceutical applications. []

    Relevance: While structurally distinct from 2-(benzoylamino)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide, this compound exemplifies the incorporation of the 3,4-dimethoxyphenyl group into a pyrimidine ring system. This structural feature suggests a potential strategy for developing novel derivatives of the target compound by substituting the benzamide moieties with various heterocyclic scaffolds, potentially leading to diverse biological activities. []

1-Benzyl-3-methyl-6 , 7-dimethoxy-3 , 4-dihydroisoquinoline

    Compound Description: This compound, synthesized from eugenol methyl ether, holds potential as a hybrid drug with simultaneous antitumor, antimalarial, and antiviral properties due to the presence of methyl, methoxy, and benzyl groups. []

    Relevance: This compound, while structurally different from 2-(benzoylamino)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide, shares the 3,4-dimethoxyphenyl substructure. This commonality suggests the 3,4-dimethoxyphenyl moiety as a potential building block for constructing molecules with various biological activities. []

Methyl 2-benzamido-4-(3,4-dimethoxyphenyl)-5-methylbenzoate (Ia) and N-{5-benzoyl-2-[(Z)-2-methoxyethenyl]-4-methylphenyl}benzamide (IIa)

    Compound Description: These compounds were synthesized via a regioselective and, in the case of IIa, chemoselective Diels-Alder reaction. Compound Ia forms a six-membered ring due to an intramolecular N-H···O hydrogen bond and exhibits aromatic π-π interactions. Compound IIa crystallizes as N-H···O hydrogen-bonded dimers stabilized by aromatic π-π interactions. []

6,7-dimethoxy-1-[(halophenoxy)methyl]-1,2,3,4-tetrahydroisoquinolines

    Compound Description: These compounds were synthesized from N-[2-(3,4-dimethoxyphenyl)ethyl]-2-chloroacetamide in a three-step process with good yields. They highlight the use of substituted tetrahydroisoquinoline scaffolds in medicinal chemistry. []

    Relevance: These compounds, although structurally different from 2-(benzoylamino)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide, share the 3,4-dimethoxyphenyl substructure. This common feature suggests a potential strategy for modifying the target compound by replacing the benzamide moieties with tetrahydroisoquinoline scaffolds, potentially yielding compounds with diverse biological activities. []

6-Chloro-2,3,4,5-tetra­hydro-7,8-di­methoxy-1-(4-methoxy­phenyl)-1H-3-benzazepine

    Compound Description: This compound was synthesized through an intramolecular condensation reaction of N-[2-hydroxy-2-(methoxyphenyl)ethyl]-2-(2-chloro-3,4-dimethoxyphenyl)ethylamine, achieving a 69% yield. Its crystal structure reveals a half-chair conformation for the seven-membered ring. []

    Relevance: While not directly analogous to 2-(benzoylamino)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide, this compound demonstrates the incorporation of a 3,4-dimethoxyphenyl moiety within a benzazepine scaffold. This example suggests potential for exploring structural modifications of the target compound by introducing benzazepine ring systems, which could lead to derivatives with distinct biological properties. []

6,8-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline

    Compound Description: This compound was synthesized as part of a multi-step synthesis of 8-hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline, demonstrating a method for selectively demethylating and functionalizing the tetrahydroisoquinoline ring. []

    Relevance: While not directly analogous to 2-(benzoylamino)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide, this compound highlights the use of a tetrahydroisoquinoline scaffold with methoxy substituents. This structural motif could be explored as a potential replacement for the benzamide portions in the target compound, potentially leading to derivatives with different biological activities. []

(E)‐6‐(3,4‐dimethoxyphenyl)‐1‐ethyl‐4‐mesitylimino‐3‐methyl‐3,4‐dihydro‐2(1H)‐pyrimidinone (FK664)

    Compound Description: This compound, crystallized with a hemibenzene solvate, features a planar heterocycle and two benzene rings with specific dihedral angles relative to the heterocycle plane. The crystal packing is primarily governed by van der Waals interactions. []

    Relevance: Sharing the 3,4-dimethoxyphenyl group with 2-(benzoylamino)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide, this compound showcases its incorporation into a dihydropyrimidinone framework. This example underscores the versatility of the 3,4-dimethoxyphenyl moiety as a building block for various heterocyclic systems, potentially offering diverse biological activities. []

N‐(4‐Ethyl‐7‐fluoro‐3‐oxo‐3,4‐dihydro‐2H‐benzo[b][1,4]oxazin‐6‐yl)‐4‐(methyl­sulfon­yl)‐2‐nitro­benzamide Acetonitrile Solvate

    Compound Description: This compound's structure consists of a morpholinone ring in a twist-boat conformation, fused to a benzene ring, which in turn links to a 4-(methylsulfonyl)-2-nitrobenzamide system. Intra- and intermolecular hydrogen bonds, including N—H⋯O, N—H⋯F, C—H⋯O, and C—H⋯N interactions, contribute to the compound's structural stability. []

Properties

Product Name

2-(benzoylamino)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide

IUPAC Name

2-benzamido-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide

Molecular Formula

C24H24N2O4

Molecular Weight

404.5 g/mol

InChI

InChI=1S/C24H24N2O4/c1-29-21-13-12-17(16-22(21)30-2)14-15-25-24(28)19-10-6-7-11-20(19)26-23(27)18-8-4-3-5-9-18/h3-13,16H,14-15H2,1-2H3,(H,25,28)(H,26,27)

InChI Key

DUUMUOSRRQZFIQ-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3)OC

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.